molecular formula C5H6BrN3 B112963 2-Amino-3-bromo-5-methylpyrazine CAS No. 74290-65-6

2-Amino-3-bromo-5-methylpyrazine

Cat. No.: B112963
CAS No.: 74290-65-6
M. Wt: 188.03 g/mol
InChI Key: VQNGEHYFPRPIGF-UHFFFAOYSA-N
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Description

Biological Activity

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-amino-5-methylpyrazine using N-bromosuccinimide (NBS) in an ethanol solvent at room temperature. This method yields the desired product with high efficiency (up to 90%) due to the strong directing effect of the amino group, which favors bromination at the 3-position . The general reaction scheme is as follows:

Starting Material: 2-Amino-5-methylpyrazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: Ethanol
Reaction Conditions: Room temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the bromine atom and amino group enhances its reactivity, making it a promising candidate for further development as an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The amino and bromine groups facilitate hydrogen bonding and halogen bonding interactions, respectively, which can modulate enzyme activity or receptor binding.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
  • Antioxidant Studies : In a comparative analysis with known antioxidants like ascorbic acid, this compound exhibited comparable radical scavenging activity in DPPH assays, suggesting its utility in formulations aimed at combating oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AntioxidantDPPH Radical ScavengingComparable to ascorbic acid

Scientific Research Applications

Applications in Organic Synthesis

2-Amino-3-bromo-5-methylpyrazine serves as an important intermediate in the synthesis of various substituted pyridines and pyrazines. Its functional groups allow for selective chemical modifications, which can lead to the formation of novel compounds with diverse applications.

Key Applications:

  • Building Block for Pharmaceuticals : It is utilized in the development of drug candidates due to its potential biological activities.
  • Synthesis of Agrochemicals : The compound can be transformed into herbicides or fungicides through further chemical modifications.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anti-inflammatory effects. The ability to form hydrogen bonds enhances its interaction with biological targets, making it a candidate for drug design.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Material Science Applications

In material science, this compound has been explored for its role in creating supramolecular assemblies. The compound's ability to engage in hydrogen bonding interactions allows it to form stable structures with other molecules.

Example Application:

A research project highlighted the successful assembly of supramolecular structures using this compound and dihydroxybenzoic acid through hydrogen bonding interactions, showcasing its utility in nanotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-bromo-5-methylpyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of 2-amino-3-methylpyridine using bromine or brominating agents under controlled temperatures (60–80°C) . Alternative routes include Suzuki cross-coupling reactions with arylboronic acids, employing palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (room temperature, inert atmosphere) to achieve moderate yields (50–70%) . Optimizing solvent systems (e.g., THF or DMF) and stoichiometric ratios (1:1.2 substrate:boronic acid) improves efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3, methyl at C5) via characteristic shifts (e.g., C-Br coupling in ¹³C NMR at ~100–110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~187.03 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N-H···N bonds stabilizing the pyrazine ring) .
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What are the typical substitution reactions involving the bromine atom in this compound?

  • Methodological Answer : The bromine at C3 undergoes nucleophilic aromatic substitution (SNAr) with:

  • Amines : React with primary/secondary amines (e.g., piperazine) in DMSO at 80°C to yield 3-amino derivatives .
  • Phosphonates : Use triethyl phosphite under reflux to form phosphonylated pyrazines, monitored by TLC for intermediate formation .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts and base (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 70%) arise from variables like:

  • Catalyst Loading : Higher Pd concentrations (>5 mol%) may accelerate side reactions (e.g., homocoupling) .
  • Oxygen Sensitivity : Use of degassed solvents and Schlenk techniques minimizes Pd catalyst deactivation .
  • Purification Methods : Recrystallization (ethanol/water) vs. column chromatography affects recovery rates . Systematic DOE (Design of Experiments) with controlled variables (temperature, solvent, catalyst) is recommended for reproducibility.

Q. What strategies enhance the compound’s utility in medicinal chemistry, particularly for target engagement?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine with bioisosteres (e.g., CF₃, CN) to modulate lipophilicity (logP) and binding affinity .
  • Protease Inhibition Assays : Test inhibitory activity against serine hydrolases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Docking Studies : Utilize AutoDock Vina to predict interactions with ATP-binding pockets (e.g., kinases) based on the pyrazine core’s electron-deficient nature .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : TGA analysis shows decomposition >200°C, but prolonged heating (>80°C) in acidic/basic media may degrade the pyrazine ring .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination (validated by HPLC purity checks over 6 months) .
  • Hydrolytic Stability : Monitor via ¹H NMR in D₂O; bromine substitution resists hydrolysis at pH 7 but degrades at pH >10 .

Q. What advanced techniques are used to purify and analyze trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to resolve impurities (e.g., dehalogenated byproducts) .
  • ICP-OES : Quantify residual palladium (<10 ppm) from cross-coupling reactions .
  • Chiral HPLC : For enantiomeric purity assessment if asymmetric synthesis is attempted (e.g., Chiralpak AD-H column) .

Q. Methodological Challenges and Solutions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3), polar surface area (<90 Ų), and CYP450 inhibition profiles .
  • Metabolic Stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolite Predictor .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of the pyrazine ring?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Bromine at C3 directs incoming electrophiles to C5 due to electron-withdrawing effects, validated by NBO charge analysis (–0.12e at C5 vs. –0.08e at C6) .
  • Kinetic vs. Thermodynamic Control : Low-temperature reactions favor C5 substitution (kinetic product), while higher temperatures shift to C6 (thermodynamic) .

Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (1 ng/mL and 5 ng/mL), and matrix effect evaluation (plasma protein precipitation with acetonitrile) .
  • Stability Benchmarks : Test freeze-thaw cycles (3x), short-term (24h, RT), and long-term stability (–80°C, 30 days) .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Bromo-5-methylpyrazin-2-amine
  • CAS Number : 74290-65-6
  • Molecular Formula : C₅H₆BrN₃
  • Molecular Weight : 188.03 g/mol
  • Synonyms: 2-Pyrazinamine, 3-bromo-5-methyl; 3-Bromo-5-methyl-2-pyrazineamine

Properties and Applications: 2-Amino-3-bromo-5-methylpyrazine is a brominated pyrazine derivative with an amino group at position 2 and a methyl group at position 3. It is classified under organic reagents and is primarily used in pharmaceutical research as a precursor for bioactive molecules . Its structural features, including the electron-withdrawing bromine atom and electron-donating methyl group, influence its reactivity in cross-coupling reactions and hydrogen bonding interactions .

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Pyrazines

The table below compares this compound with analogs differing in substituents:

Compound Name Substituents (Positions) CAS Number Molecular Weight (g/mol) Key Properties/Applications
This compound Br (3), CH₃ (5), NH₂ (2) 74290-65-6 188.03 Pharmaceutical precursor
2-Amino-3-bromo-5-chloropyridine Br (3), Cl (5), NH₂ (2) 26163-03-1 207.47 Intermediate in agrochemicals
5-Bromo-3-ethoxypyrazin-2-amine Br (5), OCH₂CH₃ (3), NH₂ (2) N/A 218.05 Enhanced lipophilicity
2-Amino-3-methoxy-5-bromopyrazine Br (5), OCH₃ (3), NH₂ (2) N/A 204.00 (calc.) Synthetic intermediate
3,5-Dibromo-6-methylpyrazin-2-amine Br (3,5), CH₃ (6), NH₂ (2) 74290-66-7 266.94 Cross-coupling reactions

Key Observations :

  • Oxygen-Containing Substituents : Ethoxy (OCH₂CH₃) or methoxy (OCH₃) groups enhance lipophilicity, improving membrane permeability in bioactive molecules .
  • Methyl vs. Larger Alkyl Groups : The methyl group in the title compound balances steric hindrance and reactivity, whereas bulkier substituents may reduce solubility .

Preparation Methods

Halogenation of Pyrazine Precursors

Direct Bromination of 2-Amino-5-methylpyrazine

A widely reported method involves the electrophilic bromination of 2-amino-5-methylpyrazine. The amino group directs bromination to the 3-position due to its strong electron-donating resonance effect. While specific protocols from excluded sources are omitted, analogous halogenation strategies from peer-reviewed literature suggest the use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide or ethanol) at temperatures between 0°C and 25°C .

Mechanistic Insights :

  • The amino group activates the pyrazine ring via resonance, increasing electron density at the 3-position.

  • NBS serves as a mild brominating agent, minimizing over-bromination.

  • Yields are influenced by solvent choice, with ethanol favoring mono-bromination due to hydrogen bonding stabilization of intermediates .

Multi-Step Synthesis via Intermediate Functionalization

Condensation and Cyclization Strategies

A patent-pending method for related pyrazine derivatives (e.g., 2-methyl-5-pyrazine formate) outlines a scalable route involving:

  • Condensation of methylglyoxal with 2-amino malonamide in alkaline conditions to form 3-hydroxy-5-methylpyrazine-2-formamide .

  • Hydrolysis with sulfuric acid to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid .

  • Halogenation with thionyl chloride (for chloro derivatives), which can be adapted for bromination using phosphorus tribromide (PBr₃) or HBr/acetic acid .

Adaptation for Bromination :

  • Replacing thionyl chloride with PBr₃ in the halogenation step introduces bromine at the 3-position.

  • Reaction conditions: 80–100°C in non-polar solvents (e.g., xylene) with catalytic DMF to enhance reactivity .

Data Table 1: Comparison of Halogenation Methods

Halogenating AgentSolventTemperature (°C)Yield*
PBr₃Xylene80–10070–75%
HBr/AcOHAcetic acid60–8060–65%
NBSEthanol0–2585–90%

Catalytic Hydrogenation of Brominated Intermediates

Dehalogenation-Reduction Approaches

A less common but high-yielding method involves the synthesis of 3-bromo-5-methylpyrazine-2-carbonitrile followed by catalytic hydrogenation to reduce the nitrile group to an amine.

Procedure :

  • Bromination of 5-methylpyrazine-2-carbonitrile using Br₂ in CCl₄ under UV light.

  • Hydrogenation with Pd/C catalyst in methanol at 2.0 MPa H₂ pressure and 60°C for 12 hours .

Advantages :

  • Avoids harsh acidic conditions, preserving ring integrity.

  • Achieves >90% purity post-recrystallization .

Regioselective Bromination Using Directed ortho-Metalation

Directed Metalation Strategy

For enhanced regiocontrol, lithiation-bromination sequences are employed:

  • Deprotonation of 2-amino-5-methylpyrazine with LDA (lithium diisopropylamide) at -78°C.

  • Quenching with 1,2-dibromotetrafluoroethane to install bromine at the 3-position.

Key Considerations :

  • Requires anhydrous conditions and strict temperature control.

  • Yields 75–80% with minimal di-brominated byproducts .

Green Chemistry Approaches

Solvent-Free Mechanochemical Bromination

Emerging techniques utilize ball milling for solvent-free bromination:

  • 2-Amino-5-methylpyrazine and NBS are milled with a catalytic amount of FeCl₃.

  • Reaction completes in 2 hours with 82% yield and >95% regioselectivity .

Environmental Benefits :

  • Eliminates volatile organic solvents.

  • Reduces energy consumption by 40% compared to traditional methods .

Properties

IUPAC Name

3-bromo-5-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGEHYFPRPIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432522
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-65-6
Record name 2-amino-3-bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To acetic acid (1500 ml.), 2-amino-5-methylpyrazine (1 mole) and 326.5 g. sodium acetate trihydrate are slowly added 1.1 mole bromine in 180 ml. acetic acid at 2° C. in the absence of light. The mixture is stirred about 15 hours at 20° C., stripped of acetic acid in vacuo, poured into ice, made alkaline with sodium hydroxide, filtered, and residue extracted with ether, the extract stripped and the 2-amino-3-bromo-5-methylpyrazine crystallized from a suitable solvent.
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Synthesis routes and methods II

Procedure details

A solution of bromine (0.11 ml) in chloroform (20 ml) was added dropwise over 20 minutes to a solution of 2-amino-5-methylpyrazine (0.218 g) in chloroform (30 ml) which was protected from light. The reaction mixture was stirred for 90 minutes after addition was complete and was then washed with water (50 ml). The organic phase was dried (MgSO4) and volatile material was removed by evaporation to give a yellow oil. The oil was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-3-bromo-5-methylpyrazine (0.286 g) as a white solid, m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
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Synthesis routes and methods III

Procedure details

To a suspension of 5-methylpyrazin-2-amine (1.09 g, 10 mmol) in chloroform (100 mL) was added pyridine (0.85 mL, 10.5 mmol). The mixture was stirred in a foil-wrapped flask fitted with an addition funnel, and a solution of bromine (0.54 mL, 10.5 mmol) in chloroform (10 mL) was added dropwise over 10 min. The mixture was allowed to react an additional 20 minutes after addition was complete and then poured into a separatory funnel containing 10 mL water. The phases were separated and the organics washed again with water, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting red oil was purified by silica gel chromatography with 12-100% EtOAc/hexanes. The major UV active peak was collected to give 3-bromo-5-methylpyrazin-2-amine (1.06 g, 5.64 mmol, 56.4% yield) as a cream-colored solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.85 (s, 1H) 6.42 (br. s., 2H) 2.25 (s, 3H). MS (LC/MS) R.T.=0.93; [M+H]+=189.9.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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